molecular formula C18H16N2OS B300098 N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide

N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide

Cat. No. B300098
M. Wt: 308.4 g/mol
InChI Key: ATLHDZNQHLIHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide, also known as QS11, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. QS11 is a synthetic compound that has been shown to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Mechanism of Action

N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide activates the Wnt/β-catenin signaling pathway by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), a negative regulator of the pathway. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the activation of the Wnt/β-catenin signaling pathway, the inhibition of cancer cell growth, the stimulation of osteoblast differentiation and bone formation, and the promotion of neurogenesis and cognitive function. N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide has also been shown to have low toxicity and good stability, making it a promising candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and good stability. However, N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide research, including the development of more efficient synthesis methods, the optimization of its therapeutic efficacy and safety, and the exploration of its potential applications in other diseases. Additionally, further studies are needed to elucidate the detailed mechanism of action of N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide and its potential off-target effects, which can inform the design of more effective and specific N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide-based therapies.

Synthesis Methods

N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide is synthesized through a multistep process, starting with the reaction of 2-chloroquinoline with 2-(phenylsulfanyl)ethanamine to produce N-(2-chloroquinolin-3-yl)ethan-1-amine. This intermediate is then reacted with ethyl chloroformate to form N-[2-(phenylsulfanyl)ethyl]-2-quinolinecarboxamide. The final product is purified through column chromatography and characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. In cancer research, N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In osteoporosis research, N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide has been shown to stimulate osteoblast differentiation and bone formation, suggesting its potential use in treating bone-related diseases. In Alzheimer's disease research, N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide has been shown to promote neurogenesis and improve cognitive function, indicating its potential use in treating neurodegenerative diseases.

properties

Product Name

N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2-phenylsulfanylethyl)quinoline-2-carboxamide

InChI

InChI=1S/C18H16N2OS/c21-18(19-12-13-22-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)20-17/h1-11H,12-13H2,(H,19,21)

InChI Key

ATLHDZNQHLIHLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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